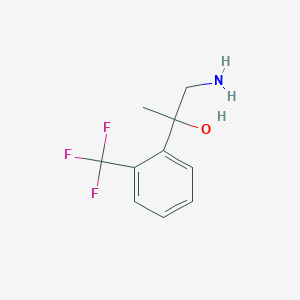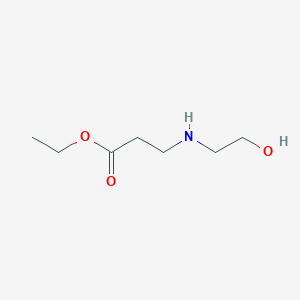
ethyl N-(2-hydroxyethyl)-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-hydroxyethyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound contains an ester functional group, a tertiary amine, and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-hydroxyethyl)amino]propanoate typically involves the esterification of 3-[(2-hydroxyethyl)amino]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(2-hydroxyethyl)amino]propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2-hydroxyethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-[(2-oxoethyl)amino]propanoic acid.
Reduction: 3-[(2-hydroxyethyl)amino]propanol.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-hydroxyethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(2-hydroxyethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.
Ethyl propanoate: Similar in structure but lacks the amino and hydroxyl groups.
Uniqueness
Ethyl 3-[(2-hydroxyethyl)amino]propanoate is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
3705-57-5 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
ethyl 3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)3-4-8-5-6-9/h8-9H,2-6H2,1H3 |
Clave InChI |
KFMUHEFRYACHHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)


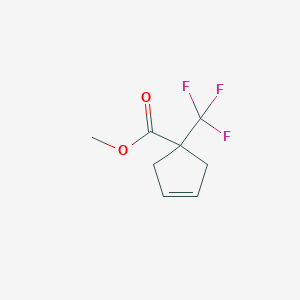
![2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)
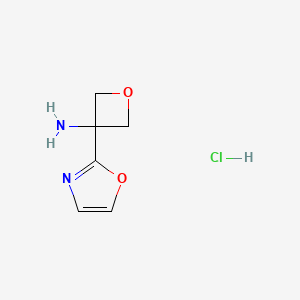
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)
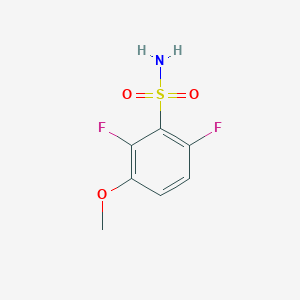

![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)

